Cas no 1033077-25-6 (2,2-difluoropropanehydrazide)

2,2-difluoropropanehydrazide 化学的及び物理的性質

名前と識別子

-

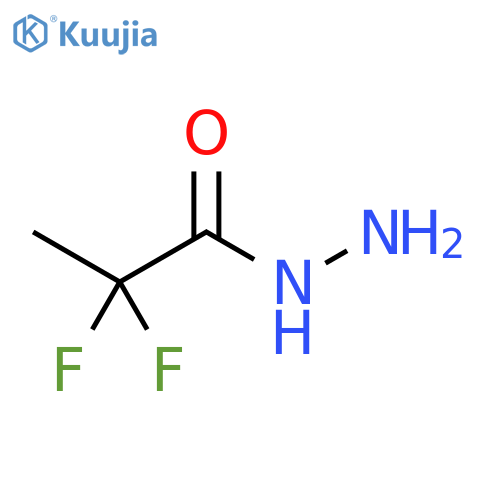

- 2,2-difluoropropanehydrazide

- Propanoic acid, 2,2-difluoro-, hydrazide

-

- インチ: 1S/C3H6F2N2O/c1-3(4,5)2(8)7-6/h6H2,1H3,(H,7,8)

- InChIKey: SRTQHDWTGJDJQM-UHFFFAOYSA-N

- ほほえんだ: C(NN)(=O)C(F)(F)C

計算された属性

- せいみつぶんしりょう: 124.044819g/mol

- どういたいしつりょう: 124.044819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 55.1Ų

- ぶんしりょう: 124.09g/mol

2,2-difluoropropanehydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-373638-2.5g |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95.0% | 2.5g |

$1034.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893471-1g |

2,2-Difluoropropanehydrazide |

1033077-25-6 | 95% | 1g |

¥3326.0 | 2023-04-06 | |

| Enamine | EN300-373638-0.1g |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95.0% | 0.1g |

$152.0 | 2025-03-18 | |

| A2B Chem LLC | AW31805-50mg |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 50mg |

$142.00 | 2024-04-20 | |

| Aaron | AR01BUX5-100mg |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 100mg |

$234.00 | 2025-02-09 | |

| Aaron | AR01BUX5-1g |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 1g |

$751.00 | 2025-02-09 | |

| 1PlusChem | 1P01BUOT-500mg |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 500mg |

$488.00 | 2025-03-19 | |

| 1PlusChem | 1P01BUOT-5g |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 5g |

$1953.00 | 2023-12-26 | |

| 1PlusChem | 1P01BUOT-10g |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 10g |

$2867.00 | 2023-12-26 | |

| Aaron | AR01BUX5-500mg |

2,2-difluoropropanehydrazide |

1033077-25-6 | 95% | 500mg |

$585.00 | 2025-02-09 |

2,2-difluoropropanehydrazide 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

2,2-difluoropropanehydrazideに関する追加情報

Introduction to 2,2-difluoropropanehydrazide (CAS No. 1033077-25-6)

2,2-difluoropropanehydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 1033077-25-6, is a fluorinated hydrazide derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and electronic properties, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring two fluorine atoms substituting at the alpha-carbon positions of propanehydrazide, imparts distinct reactivity and stability, making it a valuable candidate for further exploration in medicinal chemistry.

The CAS No. 1033077-25-6 of this compound ensures precise identification and differentiation from other hydrazide derivatives, facilitating accurate documentation and communication in scientific literature. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, which are critical factors in drug design. These attributes have positioned 2,2-difluoropropanehydrazide as a promising building block for the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the utilization of fluorinated compounds due to their favorable pharmacokinetic properties. 2,2-difluoropropanehydrazide is no exception and has been explored in several research endeavors aimed at developing innovative treatments for various diseases. Its role as a precursor in the synthesis of fluorinated heterocycles has been particularly noteworthy, given the increasing evidence supporting the efficacy of such compounds in modulating biological pathways.

One of the most compelling aspects of 2,2-difluoropropanehydrazide is its potential application in the development of antiviral and anticancer agents. The unique electronic environment created by the fluorine substituents can influence both the reactivity and binding affinity of the molecule to biological targets. This has led to several studies investigating its derivatives as inhibitors of key enzymes and receptors involved in viral replication and cancer cell proliferation. For instance, researchers have demonstrated that certain fluorinated hydrazides exhibit potent activity against HIV protease and other viral enzymes, highlighting the therapeutic potential of this class of compounds.

The synthesis of 2,2-difluoropropanehydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into organic molecules often necessitates specialized methodologies to achieve regioselectivity and minimize side reactions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to facilitate the incorporation of fluorine at specific positions within the molecular framework. These synthetic strategies not only enhance the efficiency of producing 2,2-difluoropropanehydrazide but also provide insights into developing scalable processes for related fluorinated compounds.

From a mechanistic standpoint, 2,2-difluoropropanehydrazide participates in various chemical transformations that are relevant to drug discovery. Its hydrazide functionality allows it to undergo condensation reactions with carbonyl compounds, forming hydrazones—a common motif in medicinal chemistry. Additionally, the presence of two fluorine atoms can influence nucleophilic substitution reactions, making it a versatile intermediate for constructing complex molecular architectures.

The pharmacological evaluation of 2,2-difluoropropanehydrazide derivatives has revealed several interesting findings. Studies have shown that certain modifications to its structure can enhance its binding affinity to specific biological targets while minimizing off-target effects. This underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use. The use of computational modeling techniques has further accelerated this process by predicting molecular interactions and guiding synthetic efforts toward more potent candidates.

In conclusion, 2 , 2 - difluoro - propanehydrazide ( CAS No . 1 0 3 3 0 7 7 - 25 - 6 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as an intermediate in synthesizing biologically active molecules continues to drive innovation in drug development. As research progresses , it is anticipated that new derivatives will emerge with enhanced therapeutic profiles , further solidifying its importance in medicinal chemistry . The continued exploration of this compound promises to contribute valuable insights into designing next-generation therapeutics with improved efficacy and safety profiles .

1033077-25-6 (2,2-difluoropropanehydrazide) 関連製品

- 2098077-28-0(3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)

- 2227739-93-5((2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)

- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)

- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)

- 21867-69-6(1-(4-Methoxybenzyl)piperazine)

- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)

- 6543-02-8(1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-)

- 1805368-71-1(2-Amino-5-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine)